

A Technical Guide to Biotin-PEG(4)-SS-Alkyne: Solubility and Stability

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Compound of Interest

Compound Name: Biotin-PEG(4)-SS-Alkyne

Cat. No.: B12396440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of **Biotin-PEG(4)-SS-Alkyne**, a trifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This reagent incorporates a biotin moiety for affinity purification, a terminal alkyne for click chemistry applications, and a cleavable disulfide bond, offering a versatile tool for selectively labeling, capturing, and releasing biomolecules.

Physicochemical Properties

Biotin-PEG(4)-SS-Alkyne is a molecule designed for specific, multi-step biological applications. Its structure consists of:

- **Biotin:** A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification.
- **PEG(4) Spacer:** A hydrophilic tetra-polyethylene glycol linker that enhances aqueous solubility and minimizes steric hindrance.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Disulfide (-SS-) Bond:** A chemically cleavable linker, sensitive to reducing agents, which allows for the mild elution of captured molecules.[\[4\]](#)[\[5\]](#)
- **Alkyne Group:** A terminal functional group for covalent attachment to azide-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne

cycloaddition, commonly known as "click chemistry".^{[3][6]}

Property	Value
Molecular Formula	C ₂₉ H ₄₉ N ₅ O ₈ S ₃
Molecular Weight	691.92 g/mol
Appearance	White to off-white solid
Purity	Typically >95%

Data sourced from AAD-5433 Product Sheet.^[7]

Solubility Profile

The solubility of **Biotin-PEG(4)-SS-Alkyne** is influenced primarily by its PEG spacer and the organic nature of the biotin and alkyne moieties. The hydrophilic PEG linker significantly improves solubility in aqueous solutions compared to linkers with only hydrocarbon spacers.^{[1][2][3]}

Solvent	Solubility	Concentration & Notes
DMSO	Soluble	100 mg/mL (144.53 mM). Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[8]
DMF	Soluble	Soluble, though specific quantitative data is less common than for DMSO.[9]
Methanol	Soluble	[9]
Water	Sparingly Soluble	The PEG4 linker enhances aqueous solubility.[2][10] For higher concentrations, a co-solvent approach is recommended.
DCM	Soluble	[10][11]
Acetonitrile	Soluble	[11]

Protocol for Preparing Stock Solutions

This protocol outlines the standard procedure for solubilizing **Biotin-PEG(4)-SS-Alkyne** for experimental use.

- **Equilibration:** Allow the vial of the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
- **Solvent Selection:** For a high-concentration stock solution (e.g., 10-100 mM), use anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][12]
- **Dissolution:** Add the chosen solvent to the solid reagent to achieve the desired concentration. If necessary, use an ultrasonic bath to aid dissolution.[8]
- **Aqueous Dilution:** For biological applications requiring an aqueous buffer, the organic stock solution can be diluted into the final reaction buffer (e.g., PBS). The final concentration of the

organic solvent should typically be kept below 5% to avoid impacting protein function.[13]

- Storage: Store stock solutions at -20°C or -80°C. For monthly use, store at -20°C; for longer-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles. [14]

Stability Profile

The stability of **Biotin-PEG(4)-SS-Alkyne** is a critical factor in its handling, storage, and application, particularly concerning the integrity of the disulfide bond.

Condition	Stability & Recommendations
Storage (Solid)	Recommended storage at -20°C, desiccated and protected from light for long-term stability (months to years).[1][9]
Storage (Solution)	In anhydrous DMSO or DMF at -20°C for up to one month or -80°C for up to six months.[14] Aqueous solutions are not recommended for long-term storage due to hydrolysis of the linker.
pH	Disulfide bonds are relatively stable in neutral and acidic conditions. Stability decreases at alkaline pH (pH > 8.5) where disulfide exchange can occur. For labeling primary amines, a pH range of 7-9 is effective, but prolonged incubation at high pH should be avoided.[15][16]
Temperature	Shipped at ambient temperature, indicating short-term stability for a few weeks.[1] For reactions, incubations are typically performed at room temperature or on ice.[16]
Reducing Agents	The disulfide bond is intentionally labile in the presence of reducing agents. This is the basis for its cleavable functionality.[5][17]

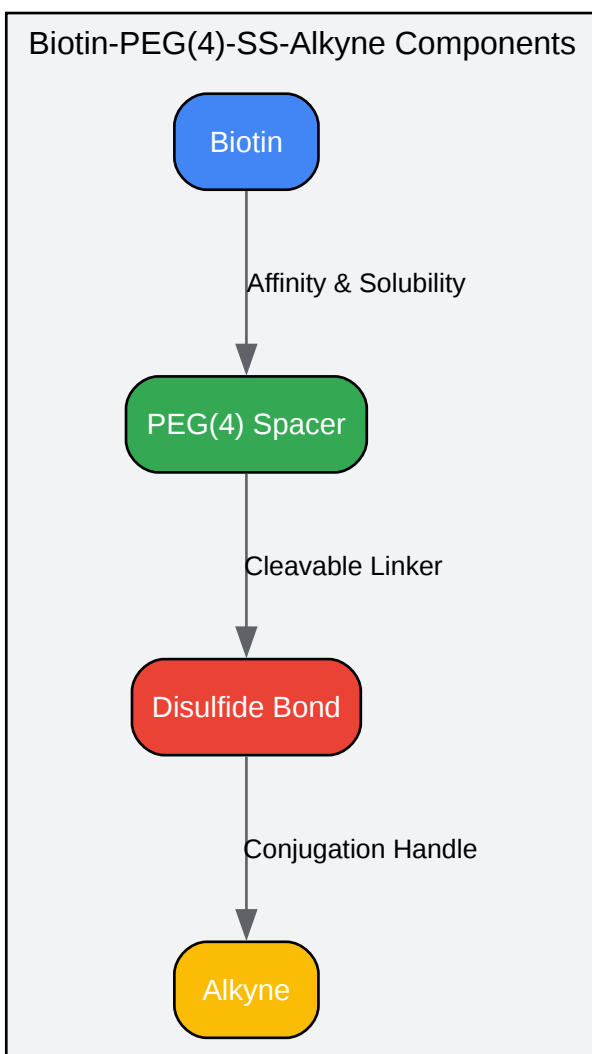
Cleavage of the Disulfide Bond

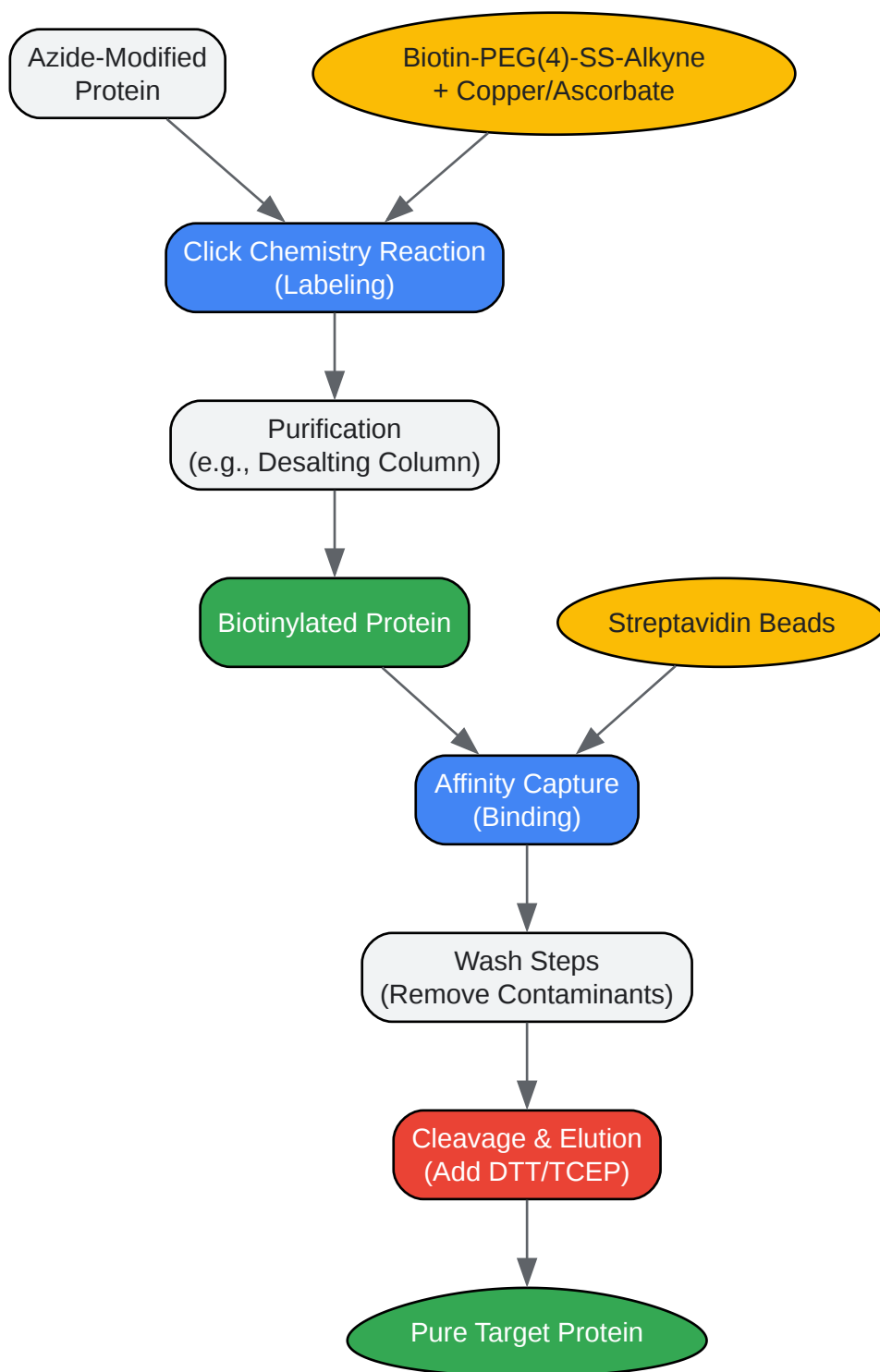
The key feature of this linker is its cleavability, which allows for the release of biotinylated molecules from streptavidin supports under mild conditions.

Reducing Agent	Typical Concentration	Incubation Conditions
DTT (Dithiothreitol)	20-100 mM	30-60 minutes at room temperature or 37°C.[5]
TCEP (Tris(2-carboxyethyl)phosphine)	10-50 mM	30-60 minutes at room temperature. TCEP is odorless and effective over a wider pH range.
β-mercaptoethanol (BME)	1-5% (v/v)	30-60 minutes at room temperature.

Experimental Protocols & Workflows

Logical Structure of Biotin-PEG(4)-SS-Alkyne





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